molecular formula C14H14N4O3 B4074290 1-(4-Nitrophenyl)-3-(2-pyridin-4-ylethyl)urea

1-(4-Nitrophenyl)-3-(2-pyridin-4-ylethyl)urea

Cat. No.: B4074290
M. Wt: 286.29 g/mol
InChI Key: QBKHCMPWQDKVCL-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-3-(2-pyridin-4-ylethyl)urea is an organic compound that features a nitrophenyl group and a pyridinylethyl group connected through a urea linkage

Preparation Methods

The synthesis of 1-(4-Nitrophenyl)-3-(2-pyridin-4-ylethyl)urea typically involves the reaction of 4-nitroaniline with 2-(4-pyridyl)ethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified through recrystallization or chromatography.

Chemical Reactions Analysis

1-(4-Nitrophenyl)-3-(2-pyridin-4-ylethyl)urea can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives.

Scientific Research Applications

1-(4-Nitrophenyl)-3-(2-pyridin-4-ylethyl)urea has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound’s structural properties make it useful in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: It can be employed in biochemical assays to study enzyme interactions or as a probe in molecular biology experiments.

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)-3-(2-pyridin-4-ylethyl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the pyridinylethyl group can engage in hydrogen bonding and π-π interactions with biological macromolecules.

Comparison with Similar Compounds

1-(4-Nitrophenyl)-3-(2-pyridin-4-ylethyl)urea can be compared to similar compounds such as:

    1-(4-Nitrophenyl)-3-(2-pyridin-3-ylethyl)urea: This compound has a similar structure but with the pyridine ring attached at a different position, which may affect its reactivity and binding properties.

    1-(4-Aminophenyl)-3-(2-pyridin-4-ylethyl)urea: The amino derivative, which can be synthesized by reducing the nitro group, may have different biological activities and chemical reactivity.

Properties

IUPAC Name

1-(4-nitrophenyl)-3-(2-pyridin-4-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c19-14(16-10-7-11-5-8-15-9-6-11)17-12-1-3-13(4-2-12)18(20)21/h1-6,8-9H,7,10H2,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKHCMPWQDKVCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NCCC2=CC=NC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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